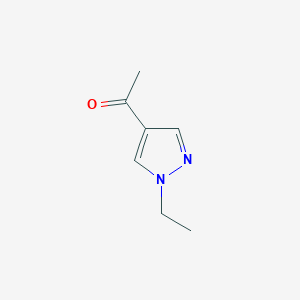

1-(1-ethyl-1H-pyrazol-4-yl)ethanone

Descripción

Significance of Pyrazole (B372694) Scaffold in Contemporary Organic and Medicinal Chemistry

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in drug discovery and development. researchgate.netnih.gov Its unique electronic properties and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors contribute to its capacity to bind with a variety of biological targets. nih.gov This versatility has led to the incorporation of the pyrazole moiety into a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents. globalresearchonline.netnih.gov

The structural and electronic characteristics of the pyrazole ring can be readily modified through substitution, allowing for the fine-tuning of a molecule's pharmacological profile. nih.gov This adaptability makes pyrazoles a valuable tool for medicinal chemists in the design of new and improved drugs. researchgate.netglobalresearchonline.net Notable examples of pyrazole-containing drugs include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anticoagulant apixaban. globalresearchonline.netnih.gov The continued exploration of pyrazole derivatives remains a vibrant area of research, promising new therapeutic breakthroughs. researchgate.net

Overview of 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone as a Representative Pyrazole Derivative

This compound is a chemical compound with the molecular formula C7H10N2O. sigmaaldrich.com It features a pyrazole ring substituted with an ethyl group at the N1 position and an acetyl group at the C4 position. This substitution pattern makes it a valuable building block in organic synthesis. The presence of the ketone functional group and the reactive sites on the pyrazole ring allow for a variety of chemical transformations, enabling the synthesis of more complex molecules. gneechem.com

The physical and chemical properties of this compound, such as its reactivity and solubility, are influenced by both the pyrazole core and its substituents. The ethyl group at the N1 position, for instance, impacts the molecule's lipophilicity and steric profile. The acetyl group at the C4 position serves as a key handle for further synthetic modifications.

Historical Context and Evolution of Research on Pyrazole-Derived Ethanones

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgglobalresearchonline.net A classical method for pyrazole synthesis was later developed by Hans von Pechmann in 1898. wikipedia.org The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further spurred interest in this class of compounds. wikipedia.org

Research into pyrazole-derived ethanones, a subclass of pyrazoles, has evolved significantly over the years. Early work focused on fundamental synthesis and reactivity studies. As the importance of pyrazoles in medicinal chemistry became more apparent, research shifted towards the synthesis of novel ethanone (B97240) derivatives with potential biological activity. globalresearchonline.net Modern research often involves the development of efficient and regioselective synthetic methods to access specific substitution patterns on the pyrazole ring, as well as the exploration of these compounds as key intermediates in the synthesis of complex target molecules, including active pharmaceutical ingredients. nih.govmdpi.com The study of compounds like this compound is a direct result of this evolution, driven by the continuous search for new and useful chemical entities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-ethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFFHLYAOSZSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406729 | |

| Record name | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925147-29-1 | |

| Record name | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanone and Its Analogs

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a critical step in the synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone and its derivatives. Several classical and modern methods have been developed to achieve this transformation, each with its own advantages and limitations.

Cyclocondensation Approaches

Cyclocondensation reactions are among the most fundamental and widely used methods for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comyoutube.com

The Knorr pyrazole synthesis, a classic example, involves the reaction of a β-diketone with a hydrazine. jk-sci.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. youtube.com The regioselectivity of this reaction can sometimes be an issue when unsymmetrical dicarbonyl compounds and substituted hydrazines are used, potentially leading to a mixture of regioisomers. mdpi.comacs.org

To overcome the limitations of regioselectivity, various strategies have been developed. For instance, the use of α,β-unsaturated ketones with a leaving group at the β-position can lead to the regioselective formation of pyrazoles. nih.gov Additionally, the cyclocondensation of cross-conjugated enynones with arylhydrazines has been shown to produce pyrazole derivatives regioselectively. nih.gov Microwave-assisted, solvent-free cyclocondensation of tosylhydrazones of α,β-unsaturated carbonyl compounds also provides an efficient and environmentally friendly route to pyrazoles. nih.gov

| Reactants | Conditions | Product | Key Features |

| 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis | Substituted pyrazole | Classic and versatile method. mdpi.com |

| α,β-Unsaturated ketone, Hydrazine | Oxidation | Pyrazole | Synthesis proceeds via a pyrazoline intermediate. nih.gov |

| Cross-conjugated enynones, Arylhydrazines | Room temperature | Regioselective pyrazoles | High yields and simple purification. nih.gov |

| Tosylhydrazones of α,β-unsaturated carbonyls | Microwave, solvent-free | 3,5-Disubstituted-1H-pyrazoles | Green and efficient synthesis. nih.gov |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and convergent method for constructing five-membered heterocyclic rings like pyrazoles. acs.org In this approach, diazo compounds or their precursors serve as the 1,3-dipole, which react with alkynes or alkyne equivalents. nih.govacs.org

A significant advantage of this method is the potential for high regioselectivity. acs.org The handling of potentially explosive and toxic diazo compounds has been a historical drawback. nih.govacs.org However, modern advancements have led to the development of in situ generation of diazo compounds from stable precursors like tosylhydrazones, making this method safer and more convenient. nih.govacs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also address issues related to alkyne preparation and cycloaddition regioselectivity. nih.gov

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Diazo compound (in situ generated) | Terminal alkyne | 3,5-Disubstituted pyrazole | Regioselective and convergent. acs.org |

| Nitrile imine | α-Bromocinnamaldehyde (alkyne surrogate) | 1,3,4,5-Tetrasubstituted pyrazole | High regiochemical integrity. nih.gov |

| SF5-Alkynes | Nonstabilized diazo compounds | Highly substituted SF5-3H-pyrazoles | Mild conditions, yields up to 91%. acs.org |

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles, from simple starting materials in a single step. beilstein-journals.orgmdpi.com These reactions offer significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing waste. acs.org

Several MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can afford highly substituted pyrazoles. beilstein-journals.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile. mdpi.com The development of catalytic MCRs further enhances their utility and applicability in diversity-oriented synthesis. beilstein-journals.orgnih.gov

| Components | Catalyst/Conditions | Product | Key Features |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted pyrazoles | Mild and highly efficient. beilstein-journals.org |

| Aldehyde, Hydrazine hydrate, β-Ketoester, Malononitrile | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | Time-efficient and high yielding. mdpi.com |

| Aryl iodide, Ethynylmagnesium bromide, Acid chloride, Methyl hydrazine | Pd-catalyzed, one-pot | 1,3,5-Trisubstituted pyrazoles | Diversity-oriented synthesis of fluorophores. acs.org |

Synthesis from β-Dicarbonyl Compounds and Hydrazonyl Halides

The reaction of β-dicarbonyl compounds with hydrazonoyl halides provides an alternative route to substituted pyrazoles. This method offers a different disconnection approach compared to the classical Knorr synthesis. The reaction typically proceeds under basic conditions, where the enolate of the β-dicarbonyl compound acts as a nucleophile, attacking the carbon of the hydrazonoyl halide. Subsequent cyclization and elimination of a halide ion lead to the formation of the pyrazole ring. This method is particularly useful for the synthesis of tetra-substituted pyrazoles.

Functionalization Strategies for the Ethanone (B97240) Moiety and Pyrazole Ring

Post-synthetic modification of the pyrazole core and its substituents is a crucial strategy for generating diverse analogs of this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.org In the context of pyrazole chemistry, these methods are invaluable for introducing aryl, heteroaryl, alkynyl, and other groups onto the pyrazole ring or its side chains.

The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used method for arylating pyrazoles. acs.org The reaction is tolerant of a broad range of functional groups and utilizes stable and non-toxic boronic acids. acs.org Similarly, the Heck reaction (coupling of an alkene with an aryl halide), Sonogashira reaction (coupling of a terminal alkyne with an aryl halide), and Stille reaction (coupling of an organotin compound with an organic halide) provide versatile routes for pyrazole functionalization. A key challenge can be the synthesis of the requisite halopyrazole precursors, which may require harsh conditions. acs.org The use of pyrazole triflates as coupling partners offers a milder alternative. acs.org

| Coupling Reaction | Reactants | Catalyst System | Product | Key Features |

| Suzuki | Pyrazole triflate, Arylboronic acid | PdCl2(dppf) | Aryl-substituted pyrazole | Mild and efficient C-C bond formation. acs.org |

| Suzuki-Miyaura | Bulky bis(pyrazolyl)palladium complexes | Phenylboronic acid, Bromobenzene | Biphenyl | Evaluation of catalyst performance. rsc.orgnih.gov |

| Negishi | 4-Halo-5-trifluoromethylpyrazole, Organozinc reagent | Pd(PPh3)4 | 4-Aryl-5-trifluoromethylpyrazole | Assembly of tetra-substituted pyrazoles. rsc.org |

| Buchwald-Hartwig | 4-Halo-5-trifluoromethylpyrazole, Amine | Pd-catalyst, JosiPhos CyPF-tBu ligand | 4-Amino-5-trifluoromethylpyrazole | C-N bond formation on the pyrazole core. rsc.org |

Derivatization of the Acetyl Group (e.g., oxime formation, halogenation)

The acetyl group at the 4-position of the pyrazole ring is a versatile functional handle that can be readily modified to generate a diverse range of analogs. Common derivatization reactions include oxime formation and halogenation.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), yields the corresponding oxime. nih.govnih.gov This transformation is typically carried out in an aqueous or alcoholic medium. The resulting oximes can exist as E and Z isomers, and their formation can be influenced by the reaction conditions. For instance, the synthesis of 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone was achieved by reacting 3,5-diacetyl-4-methyl-1H-pyrazole with hydroxylamine hydrochloride and sodium acetate in water. nih.gov Oxime derivatives are of particular interest as they can act as ligands for metal complexes and as intermediates for further synthetic transformations. nih.govnih.gov

Halogenation: The acetyl group can undergo halogenation at the α-carbon. For example, bromination of the acetyl group can be a key step in the synthesis of more complex heterocyclic systems. While direct halogenation of this compound is plausible, related studies on similar pyrazole ketones demonstrate the feasibility of such reactions. For instance, the synthesis of 2-(5-bromo-3-(5-nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)-1-(4-bromophenyl)-ethan-1-one involved a bromination step. nih.gov

A summary of representative derivatization reactions of the acetyl group is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,5-Diacetyl-4-methyl-1H-pyrazole | NH₂OH·HCl, Sodium Acetate, H₂O, stir 2h, pH 4 | 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone | nih.gov |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | mdpi.com |

Regioselective Substitution Reactions

Regioselective substitution reactions on the pyrazole ring are critical for controlling the final structure of the desired product. The electronic nature of the substituents and the reaction conditions play a crucial role in determining the position of substitution.

For 1-substituted pyrazoles, electrophilic substitution reactions, such as iodination, can be directed to either the C4 or C5 position. For example, in the case of 1-aryl-3-CF₃-1H-pyrazoles, treatment with n-BuLi followed by iodine leads to exclusive formation of the 5-iodo derivative. rsc.org Conversely, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with molecular iodine results in the highly regioselective formation of the 4-iodide. rsc.org These halogenated pyrazoles are valuable intermediates for cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions to introduce further complexity. rsc.org

The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved with high regioselectivity through 1,3-dipolar cycloaddition reactions. nih.govrsc.org For instance, the reaction of hydrazonyl chlorides with β-diketones in the presence of a base can yield highly substituted pyrazoles. The regiochemistry of these reactions can often be confirmed using 2D NMR techniques. nih.govrsc.org

The following table provides examples of regioselective substitution reactions on pyrazole systems.

| Pyrazole Substrate | Reagents and Conditions | Position of Substitution | Product | Reference |

| 1-Aryl-3-CF₃-1H-pyrazoles | 1. n-BuLi 2. I₂ | C5 | 1-Aryl-3-CF₃-5-iodo-1H-pyrazoles | rsc.org |

| 1-Aryl-3-CF₃-1H-pyrazoles | CAN, I₂ | C4 | 1-Aryl-3-CF₃-4-iodo-1H-pyrazoles | rsc.org |

| Hydrazonyl chlorides and β-diketones | K₂CO₃, mPy/H₂O | C4 and C5 | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound relies on the availability of key intermediates and precursors. A common and versatile approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jetir.org

For the synthesis of this compound, a suitable precursor would be a 1,3-dicarbonyl compound that can react with ethylhydrazine. Alternatively, a pre-formed pyrazole with a suitable functional group at the 4-position can be elaborated to the acetyl group. For example, ethyl 1H-pyrazole-4-carboxylate can be N-alkylated with an ethylating agent, followed by conversion of the ester group to the desired ketone. researchgate.net

The Vilsmeier-Haack reaction is another powerful tool for the synthesis of pyrazole precursors. This reaction can be used to introduce a formyl group at the 4-position of a pyrazole ring, which can then be further manipulated. researchgate.net For example, hydrazones of methyl ketones can undergo diformylation with the Vilsmeier reagent to produce pyrazole-4-carboxaldehydes. sid.ir

Key precursors and their synthetic routes are summarized below.

| Precursor | Synthetic Method | Starting Materials | Reference |

| Substituted Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | jetir.org |

| Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate | N-Alkylation | Ethyl 1H-pyrazole-4-carboxylate, N-Boc-3-iodoazetidine | researchgate.net |

| Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylates | Vilsmeier-Haack Reaction | Phenylhydrazones | researchgate.net |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | N-Alkylation | 1-Aryl-2-bromoethanone, 3,5-Dimethylpyrazole | mdpi.com |

Green Chemistry Approaches in Pyrazole Ethanone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of pyrazole derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jetir.orgnih.govkthmcollege.ac.inresearchgate.net

Key green chemistry strategies in pyrazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, glycerol, or dimethyl carbonate (DMC). kthmcollege.ac.in

Catalysis: Employing catalysts, including green catalysts like ammonium chloride or reusable magnetic ionic liquids, to improve reaction efficiency and reduce waste. jetir.orgsid.ir

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.gov

One-Pot, Multicomponent Reactions: Designing synthetic routes where multiple steps are combined in a single pot, which reduces the need for intermediate purification and minimizes solvent usage. sid.irorganic-chemistry.org

For instance, a one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been reported using a magnetic ionic liquid as a recyclable catalyst and flow oxygen as a green oxidant. sid.ir Another example is the use of microwave activation under solvent-free conditions for the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov

The following table highlights some green chemistry approaches for the synthesis of pyrazoles.

| Green Approach | Reaction Type | Key Features | Reference |

| Green Catalyst | Knorr Pyrazole Synthesis | Use of ammonium chloride as a catalyst in ethanol. | jetir.org |

| Microwave-Assisted Synthesis | Cycloaddition | Solvent-free conditions, short reaction times. | nih.gov |

| Magnetic Ionic Liquid | One-Pot, Three-Component Reaction | Recyclable catalyst, green oxidant (O₂). | sid.ir |

| Greener Solvents | Cyclization | Use of water, ethanol, or dimethyl carbonate (DMC). | kthmcollege.ac.in |

Chemical Transformations and Reactivity of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanone Derivatives

Reactions Involving the Carbonyl Group

The ethanone (B97240) moiety at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, including reductions and condensations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reduction Reactions

The carbonyl group of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone is susceptible to reduction to form the corresponding secondary alcohol, 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This transformation can be achieved using a range of standard reducing agents.

Commonly employed reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. In contrast, lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The expected reduction reaction is as follows:

Reaction Scheme: Reduction of this compoundThis compound is reduced to 1-(1-ethyl-1H-pyrazol-4-yl)ethanol using a suitable reducing agent such as sodium borohydride.

While specific literature for the reduction of this compound is not prevalent, the reduction of other acetylpyrazole derivatives is well-documented, proceeding with high yields under standard conditions.

Condensation Reactions

The α-protons of the acetyl group are acidic enough to undergo deprotonation, forming an enolate that can participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325) (an α,β-unsaturated ketone). ajrconline.orgacs.org

These pyrazole-based chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. ajrconline.orgnih.gov The reaction involves the condensation of this compound with various substituted aromatic or heteroaromatic aldehydes. ajrconline.orgnih.govsci-hub.se Typically, the reaction is carried out in an alcoholic solvent with a base catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). ajrconline.orgnih.gov

The general scheme for the Claisen-Schmidt condensation is presented below:

Reaction Scheme: Synthesis of Pyrazole-Based ChalconesThis compound undergoes a Claisen-Schmidt condensation with a substituted aldehyde (R-CHO) in the presence of a base to yield a pyrazole-containing chalcone derivative.

Table 1: Examples of Condensation Reactions with Pyrazole Derivatives This table presents examples of Claisen-Schmidt condensation reactions involving pyrazole-4-carbaldehydes and various acetophenones, which are analogous to the reaction of this compound with aldehydes.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenone | KOH/Ethanol | 1-(Substituted-phenyl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | ajrconline.org |

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | KOH/Ethanol | (E)-1-(Adamantan-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one | nih.gov |

| 1,3-Diacetylbenzene | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | c-H₂SO₄/Ethanol | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | nih.gov |

Modifications of the Pyrazole Ring System

The aromatic pyrazole ring can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. pharmajournal.netwikipedia.org In unsubstituted pyrazole, these reactions typically occur at the C4 position. However, in this compound, the C4 position is already occupied. The acetyl group at C4 is an electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic attack.

If an electrophilic substitution were to occur, it would likely be directed to the C5 position, influenced by the N1-ethyl group. However, the deactivating nature of the acetyl group means that forcing conditions would be required. For instance, the nitration of 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride (B1165640) yields the 4-nitro derivative, demonstrating that the acetyl group directs the incoming electrophile. researchgate.net Under harsher conditions (nitric acid in oleum), dipyrazoloylfuroxans can be formed. researchgate.net Direct nitration of other five-membered heterocycles often requires potent nitrating agents like nitric acid/trifluoroacetic anhydride. researchgate.net

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid. wikipedia.orgnih.gov

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org

Sulfonation: Using fuming sulfuric acid. pharmajournal.net

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAAr) on the pyrazole ring is generally difficult unless there is a good leaving group and strong activation from electron-withdrawing groups. In this compound, the acetyl group itself is not a good leaving group.

For a nucleophilic substitution to occur at the C4 position, the acetyl group would need to be transformed into a better leaving group, such as a halogen. Alternatively, the presence of strongly deactivating groups, such as a nitro group, can facilitate the substitution of a leaving group on the ring. osti.gov For example, 4-halo-nitropyrazolecarboxylic acids have been shown to undergo nucleophilic substitution where the halide is replaced by an arylamino group. osti.gov

Transformations at the N1-Ethyl Substituent

The N1-ethyl group is generally unreactive. However, under certain conditions, N-dealkylation can be achieved. This transformation is a valuable synthetic tool for creating N-unsubstituted pyrazoles, which can then be re-functionalized with different substituents at the N1 position. nih.govnih.gov

Chemical methods for N-dealkylation often involve harsh reagents and conditions. Common methods include:

Von Braun Reaction: Using cyanogen (B1215507) bromide (BrCN).

Reaction with Chloroformates: Such as ethyl chloroformate or phenyl chloroformate, followed by hydrolysis. nih.gov

Catalytic Methods: Palladium-catalyzed N-dealkylation has also been reported for various amines. researchgate.net

These methods are general for N-dealkylation of amines and N-heterocycles, and their applicability to this compound would require experimental validation. mdpi.comsemanticscholar.org The stability of the N-alkyl bond is highlighted by the numerous methods developed for the selective N-alkylation of pyrazoles to form such derivatives. acs.orgacs.org

Formation of Fused Heterocyclic Systems

The acetyl group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. By reacting with appropriate binucleophilic reagents, the ethanone derivative can undergo cyclocondensation reactions to yield polycyclic structures containing the pyrazole moiety. A prominent example of this is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry. nih.gov

The general strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. nih.gov In the context of this compound, this would typically involve a preliminary transformation of the acetyl group into a 1,3-dicarbonyl system or a related reactive intermediate.

Alternatively, the pyrazole ring itself can be constructed onto a pre-existing pyridine (B92270) structure. nih.gov However, the more common approach involves building the pyridine ring onto a pyrazole precursor. nih.gov For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds is a widely used method for synthesizing pyrazolo[3,4-b]pyridines. nih.govmdpi.com

While direct examples involving this compound are not extensively documented in the reviewed literature, the reactivity of analogous pyrazole-4-carbaldehydes and related ketones provides a strong indication of its synthetic potential. semanticscholar.org These precursors are known to undergo reactions to form various fused systems including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines. semanticscholar.org

Table 1: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Pyrazole Precursor | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones, ZrCl₄ | Pyrazolo[3,4-b]pyridines | mdpi.com |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648), Methylhydrazine | Pyrazolo[3,4-d]pyridazin-4-ones | semanticscholar.org |

Chemo- and Regioselectivity in Chemical Reactions

The chemical behavior of this compound in reactions is governed by the electronic properties of both the pyrazole ring and the acetyl group, leading to questions of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of derivatives of this compound that may contain additional reactive sites, the conditions of a reaction can be tuned to favor transformation at a specific location. For example, in the condensation of 1,2,4-triketone analogs with hydrazines, the nature of the substituents and the reaction conditions (such as acid catalysis and temperature) can switch the direction of the nucleophilic attack, leading to either pyrazoles or pyridazinones. semanticscholar.orgmdpi.com

Regioselectivity is the preference for bond formation at one position over all other possible positions. For an unsymmetrically substituted pyrazole ring, reactions such as electrophilic substitution or metallation-alkylation can occur at different carbon atoms. The substitution pattern on the pyrazole ring significantly influences the regiochemical outcome of these reactions. nih.gov For instance, the iodination of 1-aryl-3-CF₃-1H-pyrazoles can be directed to either the 4- or 5-position with high regioselectivity by choosing the appropriate iodinating agent and conditions. rsc.org

In reactions involving the formation of new rings, such as the synthesis of pyrazoles from unsymmetrical 1,3-diketones and hydrazines, the relative electrophilicity of the two carbonyl groups determines the regioselectivity of the initial nucleophilic attack by the hydrazine, which in turn dictates the final substitution pattern of the resulting pyrazole. nih.gov When asymmetrically substituted pyrazoles react with conjugated carbonyl alkynes, high regioselectivity can be achieved, leading predominantly to N¹-carbonylvinylated pyrazoles. nih.gov

Studies on the condensation of substituted hydrazines with β-diketones have shown that the regioselectivity can be controlled to produce specific pyrazole isomers. nih.gov The reaction of diazo compounds with pyrylium (B1242799) salts also proceeds with regioselectivity to afford functionalized pyrazole-chalcones. rsc.org

Table 2: Examples of Regioselective Reactions in Pyrazole Synthesis

| Reactants | Reaction Type | Outcome | Key Factor | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazoles + I₂ | Iodination | Exclusive formation of 5-iodo or 4-iodo derivatives | Choice of iodinating system (n-BuLi/I₂ vs. CAN/I₂) | rsc.org |

| Asymmetrically substituted pyrazoles + Conjugated carbonyl alkynes | Michael Addition | High regioselectivity for N¹-carbonylvinylated pyrazoles | Reaction conditions | nih.gov |

| Unsymmetrical 1,3-dicarbonyl compounds + Hydrazines | Cyclocondensation | Formation of specific regioisomers | Relative electrophilicity of carbonyl groups | nih.gov |

While specific studies on the chemo- and regioselectivity of this compound are limited, the principles derived from these related systems provide a framework for predicting its reactivity and for designing synthetic routes to novel and complex molecules.

Advanced Spectroscopic and Structural Characterization of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The acetyl methyl (CH₃) group would appear as a sharp singlet, as it has no adjacent protons to couple with. The two protons on the pyrazole ring are in different chemical environments and would appear as two distinct singlets in the aromatic region of the spectrum.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.4 | Singlet (s) |

| Ethyl CH₃ | ~1.4 | Triplet (t) |

| Ethyl CH₂ | ~4.2 | Quartet (q) |

| Pyrazole H-3 | ~7.8 | Singlet (s) |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The carbons of the pyrazole ring will have characteristic shifts, and the two carbons of the N-ethyl group will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~190 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-3 | ~135 |

| Pyrazole C-4 | ~115 |

| Ethyl CH₂ | ~45 |

| Acetyl CH₃ | ~27 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.eduemerypharma.com For this compound, a key correlation (cross-peak) would be observed between the methylene protons and the methyl protons of the ethyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.com This technique would definitively link the proton signals of the ethyl and acetyl methyl groups to their corresponding carbon signals. It would also connect the two pyrazole proton signals to their respective carbon atoms on the ring. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. epfl.ch For instance, correlations would be expected from the acetyl methyl protons to the carbonyl carbon and the C-4 carbon of the pyrazole ring. Similarly, the pyrazole protons would show correlations to multiple carbons within the ring, helping to confirm the substitution pattern. youtube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₇H₁₀N₂O. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation might involve the loss of the ethyl group or the acetyl group.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. Other significant peaks would include C-H stretching vibrations for the aliphatic ethyl and methyl groups, as well as C=C and C=N stretching vibrations associated with the pyrazole ring.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ketone) | 1670-1690 | Strong |

Note: The predicted values are based on typical absorption frequencies for these functional groups.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. While this compound is a liquid at room temperature, it could potentially be crystallized at low temperatures or as a derivative. sigmaaldrich.com A successful crystallographic analysis would yield precise bond lengths, bond angles, and intermolecular interactions. In related pyrazole structures, common packing motifs include hydrogen-bonded catemers (chains) or trimers. mdpi.com For this N-substituted derivative, which lacks an N-H donor, the packing would be governed by weaker C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between pyrazole rings. As of now, a specific crystal structure for this compound is not publicly available.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(1H-pyrazol-4-yl)ethanone |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the separation, identification, and quantification of this compound and its derivatives. These methods offer high resolution and sensitivity, making them ideal for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds due to their moderate polarity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A study on a pyrazoline derivative demonstrated a validated RP-HPLC method that could be adapted for similar compounds. ijcpa.in The method utilized an Eclipse XDB C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and methanol (B129727) in an 80:20 ratio. ijcpa.in The flow rate was maintained at 1.0 mL/min, and detection was carried out at 206 nm. ijcpa.in This method showed good linearity and was validated according to ICH guidelines, suggesting its potential for the routine analysis of pyrazoline and, by extension, pyrazole derivatives. ijcpa.in

For the separation of pyrazole derivatives, column chromatography is also frequently employed, often as a purification step after synthesis. acs.orgmdpi.com Various solvent systems can be used as the eluent, with the choice depending on the specific polarity of the target compound and impurities. For instance, a mixture of dichloromethane (B109758) and methanol has been used to purify pyrazole derivatives. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful approach for the analysis of volatile and thermally stable pyrazole derivatives. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing detailed structural information.

A study on the transformation products of 1,1-dimethylhydrazine, which includes various pyrazoles, highlighted the utility of GC-MS for their quantification in aqueous solutions. mdpi.com This method involved an accelerated water sample preparation (AWASP) technique followed by GC-MS analysis. mdpi.com Detection was performed using electron ionization (70 eV) in both Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes, which offer high sensitivity and selectivity. mdpi.com The temperatures of the ion source and transfer line were set to 230 °C and 240 °C, respectively. mdpi.com

The selection between HPLC and GC-MS for the analysis of this compound and its derivatives depends on the specific properties of the analytes, such as volatility, thermal stability, and polarity. Both techniques, however, offer the high level of performance required for detailed characterization and quantification in a research setting.

Table of Chromatographic Data for Pyrazole Derivatives

| Parameter | HPLC Method for Pyrazoline Derivative ijcpa.in | GC-MS Method for UDMH Transformation Products (including Pyrazoles) mdpi.com |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Accelerated Water Sample Preparation (AWASP) |

| Stationary Phase | Eclipse XDB C18 column | - |

| Mobile Phase/Carrier Gas | 0.1% Trifluoroacetic acid and Methanol (20:80) | Helium |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 206 nm | Electron Ionization (70 eV) in SIM and MRM modes |

| Ion Source Temperature | - | 230 °C |

| Transfer Line Temperature | - | 240 °C |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's electronic structure, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to pyrazole-carboxamide compounds to understand their electronic and charge transfer properties. jcsp.org.pk By calculating the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), researchers can gain insights into the molecule's reactivity. jcsp.org.pk For instance, a smaller HOMO-LUMO energy gap suggests better electron delocalization and a higher propensity for the molecule to participate in chemical reactions. jcsp.org.pk While specific DFT studies on 1-(1-ethyl-1H-pyrazol-4-yl)ethanone are not widely published, the methodologies applied to similar pyrazole (B372694) derivatives are directly transferable. The optimization of the molecular geometry using a basis set like B3LYP/6-31G* is a standard approach to begin such an investigation. jcsp.org.pkresearchgate.net

The electronic properties of pyrazole derivatives, as determined by DFT, are crucial for understanding their potential applications. For example, the calculated HOMO and LUMO energies can confirm that charge transfer occurs within the molecule, a key aspect of its reactivity and interaction with other molecules. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to compute absorption spectra, providing information about the electronic transitions within the molecule. jcsp.org.pk

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities to Biological Macromolecules

Molecular docking studies on various pyrazole derivatives have demonstrated their potential to bind to a range of biological macromolecules. These studies are crucial in predicting the binding modes and affinities, which are indicative of the compound's potential biological activity. For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have shown that these compounds can fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and exhibiting favorable binding energies. researchgate.net

In a study of novel 1H-pyrazole derivatives, molecular docking was used to predict their binding energies and selectivity for the Epidermal Growth Factor Receptor (EGFR). alrasheedcol.edu.iq The results helped in understanding the molecular contacts between the designed compounds and the active site of the protein. alrasheedcol.edu.iq Similarly, derivatives of 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone have been investigated as potential tubulin polymerization inhibitors through molecular docking, which demonstrated their interaction at the colchicine (B1669291) binding site of tubulin. researchgate.net

While specific docking studies on this compound are not extensively documented, the wealth of data on related pyrazole compounds provides a strong basis for its potential interactions with various biological targets. The binding affinities, often expressed in kcal/mol, and the specific amino acid residues involved in the interaction are key outputs of these studies. For example, docking studies of some pyrazole derivatives against the COX-2 enzyme have shown superior binding energies compared to standard drugs like Diclofenac. nih.gov

Table 1: Illustrative Binding Affinities of Pyrazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Pyrazole Derivatives | VEGFR-2 (2QU5) | -10.09 | researchgate.net |

| Pyrazole Derivatives | Aurora A (2W1G) | -8.57 | researchgate.net |

| Pyrazole Derivatives | CDK2 (2VTO) | -10.35 | researchgate.net |

| Pyridine (B92270)/Pyran/Pyrazole Hybrids | COX-2 | -9.8 to -10.9 | nih.gov |

This table is illustrative and based on data for various pyrazole derivatives, not specifically this compound.

Enzyme Active Site Analysis and Inhibition Mechanisms

A critical aspect of molecular docking is the detailed analysis of the interactions within the enzyme's active site. This analysis helps in understanding the mechanism of inhibition. For pyrazole derivatives targeting the COX-2 enzyme, docking studies have revealed the specific hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.gov The orientation of the ligand within the active site and its interactions with key amino acid residues can explain its potency and selectivity. nih.gov

For example, the docking of pyrazole derivatives into the active site of tubulin has helped to elucidate their role as anti-tubulin agents, which is a promising strategy for cancer therapy. researchgate.net These studies provide a rational basis for the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-target complex.

Recent studies on pyrazole-carboxamides have utilized MD simulations to analyze the stability of the docking results over time. nih.gov These simulations, often run for nanoseconds, can reveal minor conformational changes and fluctuations, confirming the stability of the ligand within the binding site of receptors like human carbonic anhydrase (hCA) I and II. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgresearchgate.net In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel compounds, understanding the structural requirements for biological activity, and guiding the design of more potent analogs. eurasianjournals.comijsdr.org For pyrazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. frontiersin.orgmdpi.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrazole derivatives involves a systematic process that begins with the selection of a training set of compounds with known biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a correlation between a subset of these descriptors and the biological activity is established. The resulting mathematical equation, or QSAR model, can then be used to predict the activity of new, untested pyrazole compounds. The predictive power of a QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

For instance, 2D-QSAR models have been developed for a series of pyrazole derivatives to predict their anticancer activity against various cancer cell lines. nih.gov These models have demonstrated a high correlation between the predicted and observed activities, indicating their potential utility in the design of new anticancer agents. nih.gov In a study on pyrazolyl-thiazolinone derivatives, a 2D-QSAR model yielded a squared correlation coefficient (r²) of 0.781 and a cross-validated squared correlation coefficient (q²) of 0.709, signifying a robust and predictive model. ijsdr.org

Table 1: Example of a 2D-QSAR Model for Anticancer Activity of Pyrazole Derivatives

| Model Statistics | Value |

| r² (squared correlation coefficient) | 0.781 |

| q² (cross-validated squared correlation coefficient) | 0.709 |

| Number of compounds in training set | 28 |

| Number of compounds in test set | 8 |

This table illustrates the statistical quality of a typical 2D-QSAR model developed for pyrazole derivatives, as reported in a study on pyrazolyl-thiazolinone analogs. ijsdr.org

Furthermore, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to provide a three-dimensional perspective on the structure-activity relationships of pyrazole compounds. These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. Such insights are crucial for the rational design of new derivatives with enhanced potency.

Pharmacophore Generation and Lead Optimization

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. Pharmacophore modeling is a powerful computational technique used in drug discovery for virtual screening of large compound libraries and for lead optimization. researchgate.netnih.gov For pyrazole derivatives, pharmacophore models have been generated to elucidate the key interaction points required for their binding to various biological targets. researchgate.net

The process of pharmacophore generation typically involves aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore model can then be used as a 3D query to search for new molecules that fit the model, thereby identifying potential new leads.

In the context of lead optimization, pharmacophore models provide a roadmap for modifying a lead compound to improve its activity and selectivity. researchgate.net By understanding the essential pharmacophoric features, medicinal chemists can make targeted structural modifications to a pyrazole scaffold, such as the one in this compound, to enhance its interaction with the biological target. For example, a pharmacophore model might indicate that the addition of a hydrogen bond donor at a specific position on the pyrazole ring could significantly increase binding affinity.

A study on pyrazole-based inhibitors of BRAF(V600E), a protein implicated in melanoma, utilized pharmacophore modeling to guide the optimization of lead compounds. nih.gov The generated pharmacophore provided crucial clues for further structural modifications, leading to the identification of more potent inhibitors. nih.gov Similarly, a pharmacophore hybridization approach has been successfully used to discover novel pyrazoline-based analogs with antitumor efficacy. nih.gov

Table 2: Common Pharmacophoric Features of Pyrazole-Based Inhibitors

| Pharmacophoric Feature | Description | Potential Role in Biological Activity |

| Aromatic Ring | The pyrazole ring itself | Core scaffold for pi-stacking interactions |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrazole ring | Formation of hydrogen bonds with the target protein |

| Hydrogen Bond Donor | Substituents with -NH or -OH groups | Enhancing binding affinity through hydrogen bonding |

| Hydrophobic Group | Alkyl or aryl substituents | Occupying hydrophobic pockets in the binding site |

This table summarizes the common pharmacophoric features identified in various studies on pyrazole derivatives and their potential roles in biological activity. These features are generally applicable to compounds like this compound.

Medicinal Chemistry and Pharmacological Applications of Pyrazole Ethanones

General Overview of Biological Activities Associated with the Pyrazole (B372694) Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". nih.govfrontiersin.org This designation stems from its presence in numerous compounds with a wide array of pharmacological activities. mdpi.comnih.govnih.gov The versatility of the pyrazole ring allows it to serve as a structural motif in drugs designed to treat a variety of diseases. nih.govfrontiersin.org

The range of biological activities associated with pyrazole derivatives is extensive and includes:

Anti-inflammatory and Analgesic Properties : Pyrazole-containing compounds are well-known for their anti-inflammatory and pain-relieving effects. frontiersin.orgresearchgate.netrroij.com A notable example is celecoxib, a potent anti-inflammatory drug. mdpi.comnih.gov

Anticancer Activity : The pyrazole scaffold is integral to many anticancer agents, demonstrating anti-proliferative effects and the ability to induce apoptosis in cancer cells. nih.govnih.gov These compounds often work by inhibiting protein kinases (PKs) involved in tumor growth. rroij.commdpi.com

Antimicrobial Effects : Derivatives of pyrazole have shown significant antibacterial and antifungal activity, making them a focus in the development of new antimicrobial agents. mdpi.comnih.govallresearchjournal.com

Antiviral Activity : The scaffold is also found in compounds with antiviral properties, including activity against HIV. mdpi.comnih.gov

Central Nervous System (CNS) Activity : Pyrazole derivatives have been developed for various CNS applications, including as antipsychotics, antidepressants, and anticonvulsants. mdpi.comnih.govglobalresearchonline.net

Other Pharmacological Roles : The therapeutic potential of pyrazoles also extends to being anti-diabetic, antioxidant, anti-obesity, and antitubercular agents. mdpi.comresearchgate.netnih.gov

The chemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with various biological targets. nih.govrroij.com The metabolic stability of the pyrazole nucleus is another key factor in its prevalence in drug development. nih.gov Modifications to the substituents on the pyrazole ring can significantly alter a compound's potency, selectivity, and pharmacokinetic properties, allowing medicinal chemists to fine-tune the molecule for specific therapeutic purposes. nih.govrroij.com

In Vitro Biological Screening Methodologies

In vitro biological screening is a critical first step in drug discovery, providing essential data on a compound's biological activity in a controlled laboratory setting. These methods are used to identify and characterize the pharmacological properties of new chemical entities like pyrazole ethanones.

Cell-Based Assays (e.g., anti-proliferative, cytotoxicity, cell viability)

Anti-proliferative Assays: These assays measure a compound's ability to inhibit cell growth, a key characteristic for potential anticancer drugs.

Cytotoxicity Assays: These are designed to quantify the degree to which an agent is toxic to cells.

Cell Viability Assays: These assays determine the number of healthy, living cells in a population after exposure to a test compound.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound can block the activity of a specific enzyme, which is often a key mechanism of drug action. These assays typically involve measuring the rate of an enzymatic reaction in the presence of the test compound. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of a compound's potency as an enzyme inhibitor.

Antimicrobial Susceptibility Testing (antibacterial, antifungal)

These methods are used to determine the effectiveness of a compound against various microorganisms.

Broth Dilution: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Disk Diffusion: In this method, a paper disk containing the test compound is placed on an agar (B569324) plate inoculated with a microbe. A "zone of inhibition" around the disk indicates the compound's ability to halt microbial growth.

Antioxidant Assays

Antioxidant assays evaluate a compound's capacity to neutralize harmful free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common method uses a stable free radical (DPPH) that changes color when it is neutralized by an antioxidant. The extent of the color change is proportional to the antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves a pre-formed radical cation (ABTS•+) that is decolorized in the presence of an antioxidant. The degree of color loss indicates the compound's radical-scavenging ability.

Specific Pharmacological Potentials of 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone Derivatives

While the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, there is currently a limited amount of published scientific research focusing specifically on the pharmacological potentials of derivatives of This compound . The general activities of pyrazoles suggest that derivatives of this compound could potentially be explored for various therapeutic applications; however, specific experimental data and detailed research findings for this particular subset of pyrazole ethanones are not widely available in the public domain. Further investigation and dedicated studies are required to synthesize, characterize, and evaluate the specific biological activities of these derivatives to determine their pharmacological significance.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |

| 2,2-diphenyl-1-picrylhydrazyl |

Anti-Inflammatory Activities

The pyrazole nucleus is a key pharmacophore in a number of anti-inflammatory drugs. vietnamjournal.ru The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of arthritis and inflammation. nih.govnih.gov The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, which are crucial in the synthesis of prostaglandins—mediators of inflammation. nih.gov

Research has focused on synthesizing novel pyrazole derivatives with improved potency and reduced side effects, particularly gastrointestinal issues associated with non-selective NSAIDs. nih.govjst.go.jp For instance, the introduction of an acetyl group to certain pyrazole derivatives has been shown to increase anti-inflammatory activity and selectivity for COX-2. nih.gov In studies using carrageenan-induced rat paw edema and cotton-pellet-induced granuloma models, which are standard tests for acute and chronic inflammation respectively, several pyrazole compounds have demonstrated significant anti-inflammatory effects, in some cases more potent than the reference drug indomethacin (B1671933). nih.govnih.gov

One study highlighted a novel pyrazole derivative, FR140423, which was 150 times more selective for COX-2 than COX-1 and showed anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models. nih.gov Another series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide (B165840) moiety, structurally related to Celecoxib, also showed significant in vivo anti-inflammatory activity, in some cases greater than Celecoxib itself, with a more favorable gastrointestinal side effect profile. acs.orgacs.org

The fusion of the pyrazole ring with other heterocyclic systems, such as thiophene (B33073), has also been explored to develop new anti-inflammatory agents. vietnamjournal.ru Furthermore, some pyrazolone (B3327878) derivatives, a related class of compounds, have shown potent anti-inflammatory and analgesic activities. jst.go.jp

Table 1: Examples of Pyrazole Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Key Findings | Reference(s) |

|---|---|---|

| Carboxyphenylhydrazone derivatives (N7 and N9) | Showed potent anti-inflammatory activity in rat models, with N7 being more potent than its counterpart N6. nih.gov | nih.gov |

| FR140423 | A selective COX-2 inhibitor with anti-inflammatory effects 2-3 times more potent than indomethacin. nih.gov | nih.gov |

| 1,5-Diarylpyrazoles with benzenesulfonamide moiety | Some derivatives exhibited higher in vivo anti-inflammatory activity than Celecoxib. acs.orgacs.org | acs.orgacs.org |

| Pyrazole-Thiophene hybrids | Fusion of pyrazole and thiophene nuclei aimed at producing enhanced anti-inflammatory agents. vietnamjournal.ru | vietnamjournal.ru |

| Pyrazolone derivatives | Found to be active as anti-inflammatory and analgesic agents. jst.go.jp | jst.go.jp |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Showed better anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov | nih.gov |

Anticancer and Antitumor Properties

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple receptor types, including those relevant to cancer therapy. nih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a critical protein for cell division, and its inhibition is a key strategy in cancer chemotherapy. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds disrupt the microtubule network within cancer cells, leading to cell cycle arrest and ultimately cell death.

For example, a series of pyrazole/isoxazole linked arylcinnamide conjugates were synthesized and evaluated for their cytotoxic effects. rsc.org Several of these compounds, such as 15a, 15b, and 15e, showed promising cytotoxicity against various human cancer cell lines. rsc.org Further studies revealed that these compounds arrested cells in the G2/M phase of the cell cycle and significantly inhibited tubulin polymerization. rsc.org Another pyrazole derivative, compound 5b from a different study, was also identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. nih.gov A recently discovered pyrazole, PTA-1, has also been shown to disrupt microtubule organization and inhibit tubulin polymerization, contributing to its potent anticancer activity. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Pyrazole derivatives have been shown to trigger apoptosis through various pathways.

One study found that the pyrazole derivative 3f induced apoptosis in triple-negative breast cancer cells, accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activity. waocp.orgnih.gov This compound also caused cell cycle arrest in the S phase. waocp.orgnih.gov Another novel pyrazole, PTA-1, was found to induce phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in triple-negative breast cancer cells, all hallmarks of apoptosis. nih.govmdpi.com This compound also arrested cells in the S and G2/M phases of the cell cycle. nih.govmdpi.com Furthermore, certain pyrazole-platinum(II) complexes have been reported to induce cell cycle arrest and apoptosis in breast cancer cells. waocp.org

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are essential for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them a valuable target for cancer therapy.

A series of pyrazole analogs have been discovered that possess antibacterial activity through the inhibition of bacterial type II topoisomerases. nih.gov In the context of cancer, novel pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized with the aim of inhibiting human topoisomerases. mdpi.com One of these compounds, 2E, showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the well-known anticancer drug etoposide. mdpi.com Other pyrazole-linked benzothiazole-β-naphthol analogues have also demonstrated the ability to inhibit topoisomerase I. mdpi.com

Table 2: Anticancer Mechanisms of Pyrazole Derivatives

| Mechanism | Example Derivative(s) | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Tubulin Polymerization Inhibition | Pyrazole-phenylcinnamides (15a, 15b, 15e) | HeLa, DU-145, A549, MDA-MB231 | Arrested cells in G2/M phase and inhibited tubulin polymerization. | rsc.org |

| Tubulin Polymerization Inhibition | Pyrazole derivative 5b | K562, MCF-7, A549 | Potent inhibition of tubulin polymerization with an IC50 of 7.30 μM. | nih.gov |

| Induction of Apoptosis and Cell Cycle Arrest | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | Induced S phase cell cycle arrest and apoptosis via ROS generation and caspase 3 activation. | waocp.orgnih.gov |

| Induction of Apoptosis and Cell Cycle Arrest | Pyrazole PTA-1 | MDA-MB-231 (Triple Negative Breast Cancer) and others | Induced apoptosis, arrested cells in S and G2/M phases, and inhibited tubulin polymerization. | nih.govmdpi.com |

| Topoisomerase Inhibition | Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 and other cancer cell lines | Showed potent inhibition of topoisomerase IIα, comparable to etoposide. | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The pyrazole nucleus is a versatile scaffold for the development of new antimicrobial agents. Various derivatives have shown promising activity against a range of pathogens, including bacteria, fungi, and the bacterium that causes tuberculosis.

Antibacterial and Antifungal Activities:

A number of studies have reported the synthesis of pyrazole derivatives with significant antibacterial and antifungal properties. nih.govmdpi.comorientjchem.orgbiointerfaceresearch.com For instance, a series of pyrazoline derivatives bearing a benzenesulfonamide moiety were synthesized and showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Another study found that certain pyrazole derivatives were highly active against Escherichia coli and Streptococcus epidermidis. nih.gov The presence of chloro- and bromo-substituents, which increase lipophilicity, has been noted to enhance the antimicrobial activity of some pyrazole compounds. mdpi.com

Antitubercular Activity:

With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. nih.govcapes.gov.br Pyrazole-containing compounds have emerged as a promising class of molecules in this area. nih.govcapes.gov.br Structure-activity relationship (SAR) studies on 1,3,5-trisubstituted pyrazoles revealed that some of these compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis. nih.gov One compound from this series even showed efficacy in a murine model of tuberculosis infection. nih.gov More recent research on pyrazole-4-carboxamide derivatives has identified compounds with significant antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com

Table 3: Antimicrobial Spectrum of Pyrazole Derivatives

| Activity | Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antibacterial/Antifungal | Pyrazoline derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Showed broad-spectrum antimicrobial activity. | nih.govmdpi.com |

| Antibacterial | Pyrazole derivative 3 | Escherichia coli | Highly active with a MIC of 0.25 μg/mL. | nih.gov |

| Antifungal | Pyrazole derivative 2 | Aspergillus niger | Highly active with a MIC of 1 μg/mL. | nih.gov |

| Antitubercular | 1,3,5-trisubstituted pyrazoles | Mycobacterium tuberculosis | Exhibited low micromolar MIC values and in vivo efficacy. | nih.gov |

| Antitubercular | Pyrazole-4-carboxamide derivative 5e | M. tuberculosis H37Rv | Showed significant activity with a MIC of 3.12 μg/mL. | japsonline.com |

Other Reported Biological Activities

Beyond their anti-inflammatory, anticancer, and antimicrobial properties, pyrazole derivatives have been investigated for a wide array of other pharmacological effects.

Analgesic Activity:

Many compounds that exhibit anti-inflammatory properties also possess analgesic (pain-relieving) effects. Several pyrazole derivatives have been shown to be potent analgesics. nih.govjst.go.jp For example, the pyrazole derivative FR140423 not only demonstrated strong anti-inflammatory action but also produced analgesic effects in a tail-flick test, which were blocked by the opioid antagonist naloxone, suggesting a unique mechanism of action. nih.gov

Antiviral Activity:

The development of novel antiviral agents is a critical area of research. Pyrazole derivatives have shown potential in this domain. rsc.orgnih.govacs.orgacs.org A series of pyrazole derivatives containing an oxime moiety were found to have significant antiviral activity against the Tobacco Mosaic Virus (TMV). acs.orgacs.org More recently, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, showing promising results in inhibiting viral propagation. rsc.orgrsc.org

Antidiabetic Activity:

Pyrazole-containing compounds have been explored as potential treatments for diabetes. nih.govresearchgate.neteurekaselect.comfrontiersin.orgmdpi.com They can act through various mechanisms, such as inhibiting enzymes like α-glucosidase, which is involved in carbohydrate digestion. frontiersin.org A series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with some compounds being significantly more active than the standard drug, acarbose. frontiersin.org Other pyrazolo[3,4-b]pyridine derivatives have also shown excellent anti-diabetic activity through the inhibition of α-amylase. mdpi.com

Anticonvulsant Activity:

Pyrazole derivatives have been evaluated for their potential to treat epilepsy. nih.govnih.govkarger.comjetir.orgresearchgate.net In studies using mouse models of seizures (maximal electroshock and subcutaneous pentylenetetrazole assays), certain pyrazole derivatives demonstrated significant anticonvulsant activity. nih.govnih.govkarger.com One of the most potent compounds also showed a reduction in oxidative stress and inflammation in the brain, suggesting multiple beneficial effects. nih.govkarger.com

Table 4: Diverse Biological Activities of Pyrazole Derivatives

| Activity | Derivative/Class | Key Findings | Reference(s) |

|---|---|---|---|

| Analgesic | FR140423 | Exhibited potent analgesic effects, possibly through a morphine-like mechanism. | nih.gov |

| Antiviral | Pyrazole-oxime derivatives | Showed inactivation effects against Tobacco Mosaic Virus (TMV). | acs.orgacs.org |

| Antiviral | Hydroxyquinoline-pyrazole derivatives | Demonstrated potent inhibition of SARS-CoV-2 and other coronaviruses. | rsc.orgrsc.org |

| Antidiabetic | Sulfonamide-based acyl pyrazoles | Acted as potent α-glucosidase inhibitors, surpassing the activity of acarbose. | frontiersin.org |

| Anticonvulsant | Substituted pyrazoles (e.g., compound 7h) | Showed significant anticonvulsive activity and reduced oxidative stress and inflammation in mice. | nih.govkarger.com |

Structure Activity Relationship Sar Studies of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanone Analogs

Influence of Substituents on Biological Activity